N-benzylbut-3-en-1-amine
Overview
Description
N-benzylbut-3-en-1-amine is an organic compound with the molecular formula C₁₁H₁₅N. It is a colorless to yellow-brown liquid or semi-solid at room temperature. This compound is characterized by the presence of a benzyl group attached to a butenylamine moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzylbut-3-en-1-amine can be synthesized through various methods. One common approach involves the reaction of benzylamine with but-3-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-benzylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-benzylbut-3-en-1-imine using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-benzylbut-3-en-1-imine.
Reduction: this compound.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
N-benzylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzylbut-3-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
N-benzylbut-2-en-1-amine: Similar structure but with a different position of the double bond.
N-benzylbut-3-yn-1-amine: Contains a triple bond instead of a double bond.
N-benzylbutane-1-amine: Lacks the double bond, making it more saturated.
Uniqueness: N-benzylbut-3-en-1-amine is unique due to its specific double bond position, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where the double bond’s position is crucial .
Properties
IUPAC Name |
N-benzylbut-3-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNEDHBSGFIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402421 | |
Record name | N-Benzylbut-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17150-62-8 | |
Record name | N-Benzylbut-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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